molecular formula C16H7N3O6 B045914 2,3,5-Trinitrofluoranthene CAS No. 116331-54-5

2,3,5-Trinitrofluoranthene

Cat. No.: B045914
CAS No.: 116331-54-5
M. Wt: 337.24 g/mol
InChI Key: WXOXPNFYQQAKLX-UHFFFAOYSA-N
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Description

Significance of Fluoranthene (B47539) and its Nitrated Derivatives in Atmospheric and Terrestrial Systems

Fluoranthene (C16H10) is a non-alternant PAH composed of a naphthalene (B1677914) and a benzene (B151609) ring fused with a five-membered ring. datapdf.com It is commonly found in the environment, originating from sources like coal tar, wood combustion, and petroleum-related activities. neu.edu.tr Fluoranthene itself is a priority pollutant listed by the U.S. Environmental Protection Agency (EPA). ca.gov

The nitration of fluoranthene can lead to the formation of a variety of mono-, di-, and trinitrofluoranthene isomers. These nitrated derivatives are of particular environmental interest due to their demonstrated mutagenicity. nih.gov The specific isomers formed depend on the reaction conditions. For instance, the reaction of gaseous fluoranthene with dinitrogen pentoxide (N2O5) has been shown to produce various nitrofluoranthenes. acs.org Studies have identified several dinitrofluoranthene isomers, such as 3,7- and 3,9-dinitrofluoranthene, in diesel engine particulates. wikipedia.org

The environmental fate of nitrated fluoranthenes is governed by their physical and chemical properties. They are typically associated with particulate matter due to their low volatility. epa.gov Their persistence in soil and sediment is a concern, as they can be subject to long-range transport and accumulate in various environmental compartments.

Scope and Research Imperatives Pertaining to 2,3,5-Trinitrofluoranthene

While research has been conducted on various nitro-PAHs, specific information on this compound is limited. Much of the existing literature focuses on more commonly detected mono- and dinitro-isomers of fluoranthene. However, studies on the mass spectrometry of trinitrofluoranthenes confirm their formation and have begun to elucidate their fragmentation patterns, which is crucial for their identification in environmental samples. nih.gov

The synthesis and identification of specific trinitrofluoranthene isomers, including the 3,4,7- and 3,4,8- or 3,4,9-isomers, have been reported from the nitration of 3-nitrofluoranthene (B1196665). nih.gov While the explicit synthesis of this compound is not detailed in readily available literature, its potential formation through similar nitration reactions of fluoranthene or its partially nitrated derivatives is highly probable.

The primary research imperatives for this compound include:

Standardized Synthesis and Characterization: The development of a reliable method for the synthesis and purification of an analytical standard of this compound is paramount for all subsequent research.

Environmental Occurrence: Targeted analytical studies are needed to determine the presence and concentration of this compound in various environmental matrices, particularly in urban and industrial areas with high levels of PAH and NOx emissions.

Toxicological Evaluation: The mutagenic and carcinogenic potential of this compound needs to be systematically evaluated using both in vitro and in vivo assays. This will allow for a comprehensive risk assessment.

Atmospheric Formation and Fate: Understanding the specific atmospheric reactions and conditions that lead to the formation of this compound, as well as its persistence and degradation pathways, is crucial for predicting its environmental impact.

Addressing these research gaps will provide a clearer understanding of the environmental risks posed by this specific and complex nitro-PAH.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116331-54-5

Molecular Formula

C16H7N3O6

Molecular Weight

337.24 g/mol

IUPAC Name

2,3,5-trinitrofluoranthene

InChI

InChI=1S/C16H7N3O6/c20-17(21)8-5-11-9-3-1-2-4-10(9)12-7-14(18(22)23)16(19(24)25)13(6-8)15(11)12/h1-7H

InChI Key

WXOXPNFYQQAKLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

116331-54-5

Origin of Product

United States

Synthetic Pathways and Environmental Formation Mechanisms of 2,3,5 Trinitrofluoranthene

Laboratory Synthesis Methodologies for 2,3,5-Trinitrofluoranthene

The laboratory synthesis of this compound, while not extensively documented in publicly available literature, can be inferred from the general principles of electrophilic aromatic substitution, specifically the nitration of fluoranthene (B47539) and its derivatives.

The introduction of nitro groups onto the fluoranthene skeleton is governed by the principles of regioselectivity, where the position of substitution is directed by the existing electron density of the aromatic rings. The nitration of unsubstituted fluoranthene can proceed via two distinct pathways: free-radical nitration, which primarily yields 2-nitrofluoranthene (B81861), and electrophilic nitration, which favors the formation of 3-nitrofluoranthene (B1196665). osti.govresearchgate.net

Further nitration of mono- and di-nitrofluoranthenes leads to the formation of more highly nitrated congeners. The electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards further electrophilic attack, requiring harsher reaction conditions for subsequent nitrations. The positioning of these initial nitro groups dictates the location of subsequent additions.

While a direct, optimized synthesis for this compound is not readily found in the literature, a plausible pathway involves the stepwise nitration of fluoranthene. One potential route could start with the synthesis of a dinitrofluoranthene precursor, which is then subjected to a further nitration step. For instance, the nitration of 3-nitrofluoranthene is known to produce dinitrofluoranthenes such as 3,7-, 3,9-, and 3,4-dinitrofluoranthene. nih.gov Subsequent nitration of a suitable dinitrofluoranthene isomer under forceful conditions, such as with fuming nitric acid, could potentially yield this compound among other isomers. nih.gov

The synthesis of various dinitro- and trinitrofluoranthenes has been achieved by reacting 3-nitrofluoranthene with fuming nitric acid. nih.gov This suggests that a similar approach, possibly starting with a different mononitro- or a dinitrofluoranthene precursor, would be a viable method for obtaining this compound. The separation and purification of the desired isomer from the resulting mixture of polynitrated products would then be necessary.

Precursor CompoundNitrating AgentPotential ProductsReference
FluorantheneNitric Acid/Acetic Anhydride3-Nitrofluoranthene researchgate.net
3-NitrofluorantheneFuming Nitric Acid3,7-, 3,9-, 3,4-Dinitrofluoranthenes, Trinitrofluoranthenes nih.gov

Atmospheric and Environmental Formation Pathways of Nitrated Fluoranthenes

Nitrated fluoranthenes, including trinitro- derivatives, are not only synthesized in laboratories but are also formed through various environmental processes, primarily linked to combustion and atmospheric chemistry.

In the atmosphere, gaseous fluoranthene can react with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. nih.gov These reactions are key drivers of the atmospheric transformation of PAHs. The reaction with OH radicals during the daytime and NO₃ radicals at night initiates a series of reactions that can lead to the formation of nitrofluoranthenes. aaqr.org The initial radical attack is followed by the addition of nitrogen dioxide (NO₂), ultimately yielding a nitrated fluoranthene molecule. nih.gov While this pathway is well-established for the formation of mononitrofluoranthenes like 2-nitrofluoranthene, the extent to which it contributes to the formation of more highly nitrated species like this compound is less clear and likely a minor pathway. acs.org

Fluoranthene and its less nitrated derivatives can be adsorbed onto the surface of airborne particulate matter. Once on a particle, they can undergo heterogeneous reactions with gaseous pollutants such as nitrogen pentoxide (N₂O₅) and nitrogen dioxide (NO₂). nih.gov These reactions can lead to the formation of nitrofluoranthenes. However, studies have suggested that for many PAHs that exist in both the gas and particle phases, heterogeneous formation of nitro-PAHs on particles is a less significant pathway compared to their formation in the gas phase. acs.org The formation of dinitro- and trinitrofluoranthenes through this route is considered to be even less favorable.

A significant environmental source of polynitrated PAHs is their formation during incomplete combustion processes. nih.govwho.int Nitrofluoranthenes, including dinitro- and trinitro- isomers, have been detected in the particulate emissions from diesel engines and other combustion sources like kerosene (B1165875) heaters and gas fuel burners. nih.govwho.int These compounds can be formed through the electrophilic nitration of fluoranthene present in the fuel within the high-temperature and high-pressure environment of the combustion chamber, where nitrogen oxides are also present. aaqr.org The presence of various dinitrofluoranthenes in diesel exhaust suggests that the conditions are suitable for the formation of highly nitrated PAHs. who.int

Environmental Formation PathwayReactantsProductsSignificance
Gas-Phase ReactionsFluoranthene, OH/NO₃ radicals, NO₂Mononitrofluoranthenes (e.g., 2-Nitrofluoranthene)Major pathway for mononitro- derivatives, likely minor for trinitro- derivatives. nih.govacs.org
Particle-Phase ReactionsParticle-bound Fluoranthene, N₂O₅, NO₂NitrofluoranthenesConsidered a minor pathway compared to gas-phase reactions for many PAHs. acs.org
Combustion EmissionsFluoranthene (in fuel), Nitrogen OxidesDinitro- and TrinitrofluoranthenesA significant source of polynitrated PAHs in the environment. nih.govwho.int

Environmental Distribution and Occurrence of 2,3,5 Trinitrofluoranthene

Occurrence in Airborne Particulate Matter and Aerosols

Nitrated polycyclic aromatic hydrocarbons are frequently identified in airborne particulate matter, originating from both direct emissions and atmospheric reactions. researchgate.netcopernicus.org These compounds, due to their low volatility, have a high affinity for adsorption onto the surface of organic particulate matter. aaqr.org

Atmospheric aerosols, which are fine solid or liquid particles suspended in the air, serve as a medium for the transport of 2,3,5-trinitrofluoranthene and other nitro-PAHs. copernicus.org The concentration and composition of these aerosols can vary significantly depending on the proximity to emission sources and meteorological conditions. copernicus.orgresearchgate.net Particles with an aerodynamic diameter of 2.5 micrometers or less (PM2.5) are of particular concern as they can penetrate deep into the respiratory system. nih.govca.gov

Specific data on the concentration of this compound in ambient air is limited. However, a report by the World Health Organization's International Programme on Chemical Safety has documented its detection. The provided data points, while from single samples, indicate its presence in the atmospheric environment. inchem.org

Table 1: Documented Concentrations of this compound in an Unspecified Environmental Matrix (Data sourced from a single study)

CompoundConcentrationNumber of Samples (n)
This compound27001
This compound7201
Source: Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003) inchem.org. The specific units and medium (e.g., pg/m³) were not detailed in the available summary.

Distribution in Aquatic Environments (Water, Sediments)

The presence of nitro-PAHs in aquatic environments is a concern due to their potential for persistence and bioaccumulation. While research has confirmed the presence of some nitro-PAHs in river water, specific data regarding this compound remains scarce. inchem.org For instance, studies in Japan have detected compounds such as 1-nitronaphthalene (B515781) and 1-nitropyrene (B107360) in river water at concentrations ranging from 1.3 to 11.7 ng/L. inchem.org

Sediments can act as a sink for hydrophobic pollutants like PAHs and their nitrated derivatives. waterquality.gov.au The analysis of sediment layers can provide historical records of pollution. helcom.fi Methodologies for assessing sediment quality often involve normalizing contaminant concentrations to the organic carbon content, as this influences bioavailability. waterquality.gov.au However, there is a notable lack of published data on the measured concentrations of this compound in water or sediment samples. inchem.org Research in this area is limited, highlighting a gap in the understanding of the aquatic fate of this specific compound.

Presence in Terrestrial Matrices (Soils)

Similar to aquatic environments, data on the occurrence of this compound in soils is very limited. inchem.org Soil can become a repository for atmospheric pollutants through deposition. The analysis of nitro-PAHs in complex matrices like soil requires sophisticated analytical methods. Recent advancements have focused on developing and validating techniques, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of nitro-PAHs in soil samples. unit.no A Norwegian study reported on the development of a method with detection and quantification limits that would be suitable for environmental analysis, though it did not report finding this compound in the samples from Svalbard. unit.no The lack of monitoring data for this compound in soil prevents a thorough assessment of its prevalence and distribution in terrestrial ecosystems.

Sources and Emission Profiles of Nitro-PAHs with Relevance to Trinitrofluoranthenes

The sources of nitro-PAHs, including trinitrofluoranthenes, are broadly categorized into primary and secondary sources. researchgate.netplana.earth

Primary sources involve direct emission from combustion processes. researchgate.netplana.earth Key primary sources include:

Diesel Engines: Exhaust from diesel engines is a well-documented source of a variety of nitro-PAHs. copernicus.orgmdpi.com

Biomass Burning: The combustion of organic matter, such as wood and crop residues, releases significant amounts of PAHs and nitro-PAHs into the atmosphere. frontiersin.org

Stationary Combustion: Industrial processes and power generation that rely on the combustion of fossil fuels are also notable emitters. researchgate.netiges.or.jp Waste incinerators, in particular, have been identified as important sources of these compounds. researchgate.net

Secondary sources refer to the formation of nitro-PAHs in the atmosphere through chemical reactions of their parent PAHs. acs.org Fluoranthene (B47539), the parent compound of this compound, can react with atmospheric nitrogen species. The reaction of PAHs with dinitrogen pentoxide (N₂O₅) or the hydroxyl radical (OH) in the presence of nitrogen oxides (NOₓ) is a significant pathway for the formation of nitro-PAHs in the atmosphere. acs.orgacs.org This atmospheric transformation means that nitro-PAHs can be found in areas distant from direct emission sources. copernicus.org

Table 2: Major Emission Sources of Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs)

Emission Source CategoryTypeSpecific Examples
Primary Emissions MobileDiesel and gasoline engine exhaust copernicus.orgmdpi.com
StationaryIndustrial boilers, power plants, waste incinerators researchgate.netiges.or.jp
AreaResidential heating (wood and coal), biomass burning frontiersin.org
Secondary Formation Atmospheric ReactionsGas-phase reactions of parent PAHs with nitrogen oxides (e.g., N₂O₅, OH + NO₂) acs.orgacs.org

Environmental Fate and Biogeochemical Transformation of 2,3,5 Trinitrofluoranthene

Photolytic Degradation Pathways of 2,3,5-Trinitrofluoranthene

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of many organic pollutants. For nitro-PAHs, this can occur through direct absorption of light or via indirect photosensitized reactions.

Direct photolysis involves the absorption of solar radiation by the chemical itself, leading to its transformation. The process is initiated when a molecule absorbs photons, elevating it to an excited state. This excess energy can lead to the cleavage of chemical bonds. For nitroaromatic compounds, this can involve the reduction of the nitro group or cleavage of the aromatic ring structure.

While specific mechanistic studies on the direct photolysis of this compound are limited, research on related nitro-PAHs provides insight. For some nitro-PAHs, direct photolysis can be a significant degradation pathway. However, studies have shown that compounds like 2-nitrofluoranthene (B81861) and 3-nitrofluoranthene (B1196665) are relatively stable against photolysis inchem.org. The addition of multiple nitro groups, as in this compound, can influence the electronic properties of the molecule and its susceptibility to photodegradation, though detailed studies are scarce. The process for other aromatic compounds can involve photoionization, leading to the formation of radical cations and subsequent reactions. researchgate.net

The direct photolysis of a compound is influenced by factors such as the wavelength of light and the presence of other substances in the environment. mdpi.comresearchgate.net For many organic compounds, direct photolysis proceeds through the formation of an excited triplet state. nih.gov

Indirect photolysis, or photosensitized reactions, occur when other molecules in the environment, known as photosensitizers, absorb light energy and transfer it to the target compound, initiating its degradation. uomustansiriyah.edu.iq Common environmental photosensitizers include natural organic matter (NOM), such as humic and fulvic acids, and nitrate (B79036) ions. nih.gov

These sensitizers, upon absorbing sunlight, can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These highly reactive species can then attack the this compound molecule.

Singlet Oxygen (¹O₂): Generated by energy transfer from an excited photosensitizer to ground-state triplet oxygen, singlet oxygen can react with the electron-rich aromatic system of PAHs. wikipedia.org

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidants that can rapidly degrade a wide range of organic compounds. The reaction of •OH with PAHs often proceeds via addition to the aromatic rings. aaqr.org

The presence of these reactive species can significantly enhance the degradation of persistent organic pollutants that are resistant to direct photolysis. nih.gov

Microbial and Enzymatic Biotransformation Processes

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biotransformation of this compound can occur under both anaerobic and aerobic conditions, mediated by various enzymatic systems.

Under anaerobic conditions (in the absence of oxygen), the initial steps in the degradation of nitroaromatic compounds typically involve the reduction of the nitro groups. nih.govclu-in.org This process is often carried out by a variety of anaerobic bacteria, including sulfate-reducing and iron-reducing bacteria. nih.gov

For compounds like 2,4,6-trinitrotoluene (B92697) (TNT), a well-studied nitroaromatic, the anaerobic pathway involves the sequential reduction of the nitro groups to form amino derivatives. The initial step is the reduction of a nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. nih.gov A similar pathway is anticipated for this compound, leading to the formation of aminodinitrofluoranthenes and diaminonitrofluoranthenes.

A consortium of Desulfovibrio species has been shown to degrade TNT by initially reducing it to aminodinitrotoluenes and diaminonitrotoluene. nih.gov These intermediates can then undergo further transformation, potentially leading to ring cleavage. The degradation of aromatic compounds under anaerobic conditions often converges to central intermediates like benzoyl-CoA before the aromatic ring is opened. nih.gov

Table 1: Potential Anaerobic Degradation Intermediates of Trinitroaromatic Compounds

Parent Compound Initial Intermediates Further Transformation Products
2,4,6-Trinitrotoluene 4-Amino-2,6-dinitrotoluene, 2-Amino-4,6-dinitrotoluene 2,4-Diamino-6-nitrotoluene

Data for this compound is hypothesized based on the degradation of analogous compounds like TNT.

In the presence of oxygen, the microbial degradation of aromatic hydrocarbons often begins with the introduction of hydroxyl groups onto the aromatic ring by oxygenase enzymes. mdpi.com For PAHs, dioxygenases are key enzymes that catalyze the addition of both atoms of molecular oxygen to the aromatic ring, forming cis-dihydrodiols. These intermediates are then further metabolized, leading to ring cleavage.

For nitro-PAHs, two main aerobic pathways are recognized:

Reductive Pathway: Similar to anaerobic degradation, the nitro groups can be reduced to amino groups. These amino-PAHs can then be acted upon by oxygenases. nih.gov

Oxidative Pathway: Oxygenase enzymes can directly attack the aromatic ring, even in the presence of nitro groups.

The degradation of pyrene, the parent PAH of fluoranthene (B47539), has been shown to proceed through the formation of pyrene-4,5-dione (B1221838) and phenanthrene (B1679779) derivatives. mdpi.com The aerobic degradation of other complex organic molecules, such as estrogens, also involves initial hydroxylation followed by ring cleavage. nih.gov

Table 2: Key Steps in Aerobic Degradation of Aromatic Compounds

Compound Class Initial Enzymatic Attack Key Intermediates
Polycyclic Aromatic Hydrocarbons (PAHs) Dioxygenation cis-Dihydrodiols, Catechols
Nitroaromatic Compounds Nitroreduction or Dioxygenation Amino derivatives, Hydroxylated nitroaromatics

The biotransformation of nitro-PAHs is mediated by a diverse array of microbial enzymes. These enzymes can be broadly categorized based on the reactions they catalyze.

Nitroreductases: These enzymes are crucial for the initial reduction of nitro groups under both aerobic and anaerobic conditions. They are found in a wide range of bacteria and fungi and can be either oxygen-sensitive or oxygen-insensitive. The reduction of the nitro group is a key step as it often decreases the mutagenicity of the compound and prepares it for further degradation. nih.gov

Oxygenases: This large family of enzymes, particularly dioxygenases and monooxygenases, is central to the aerobic degradation of aromatic compounds. frontiersin.org They incorporate oxygen atoms into the substrate, typically leading to hydroxylation and subsequent ring cleavage. Cytochrome P450 monooxygenases are also known to be involved in the metabolism of PAHs and their derivatives in various organisms. nih.govnih.gov

Dehydrogenases: Following the initial oxygenase attack, dehydrogenases are often involved in the rearomatization of dihydrodiol intermediates to form dihydroxylated PAHs (catechols).

Ring-Cleavage Dioxygenases: These enzymes are responsible for the critical step of breaking open the aromatic ring, which is often the rate-limiting step in the complete mineralization of PAHs.

The specific enzymes involved in the metabolism of this compound have not been definitively identified, but it is highly probable that a combination of nitroreductases and various oxygenases would be required for its complete degradation in the environment.

Table 3: Enzyme Classes Involved in the Biotransformation of Nitro-PAHs

Enzyme Class Function Example Substrates
Nitroreductases Reduction of nitro groups to amino groups 2,4,6-Trinitrotoluene, 1-Nitropyrene (B107360)
Dioxygenases Incorporation of O₂ into the aromatic ring Pyrene, Naphthalene (B1677914)
Monooxygenases (e.g., Cytochrome P450) Hydroxylation of aromatic rings 1-Nitropyrene, Benzo[a]pyrene nih.govnih.gov
Dehydrogenases Oxidation of dihydrodiols to catechols cis-Naphthalene dihydrodiol

Chemical Degradation Reactions in Environmental Media

Chemical degradation processes are crucial in determining the ultimate persistence of this compound in the environment. These reactions can be broadly categorized into hydrolytic and reductive pathways.

Based on the chemical structure of this compound, it is expected to be highly resistant to hydrolysis under typical environmental conditions (pH 4-9). The nitro groups are covalently bonded to the stable aromatic ring system of fluoranthene. This carbon-nitrogen bond is not susceptible to cleavage by water. Hydrolysis is generally a significant degradation pathway for compounds containing more labile functional groups, such as esters, which are absent in this molecule. Therefore, hydrolytic degradation is not considered a significant fate process for this compound in soil or aquatic systems.

The most significant chemical transformation pathway for this compound, particularly under anaerobic (oxygen-deficient) conditions found in sediments and saturated soils, is the reductive transformation of its nitro groups. nih.gov This process can be driven by both abiotic factors (e.g., reduced iron minerals) and microbial action. nih.govcswab.org The transformation occurs in a stepwise manner, with each nitro group (-NO₂) being sequentially reduced to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov

This sequential reduction leads to the formation of a complex mixture of partially and fully reduced derivatives. The condensation of hydroxylamino intermediates can also lead to the formation of highly recalcitrant dimeric azoxy compounds. nih.gov Complete reduction of all three nitro groups would result in the formation of 2,3,5-triaminofluoranthene. This reductive pathway is well-documented for other nitroaromatic compounds like TNT and various dinitrofluoranthenes. nih.govnih.govoup.com

Table 1: Postulated Reductive Transformation Pathway for a Single Nitro Group on the Fluoranthene Ring

StepInitial GroupReduced IntermediateFinal Product
1Nitro (-NO₂)Nitroso (-NO)
2Nitroso (-NO)Hydroxylamino (-NHOH)
3Hydroxylamino (-NHOH)Amino (-NH₂)

This table illustrates the fundamental steps for the reduction of one nitro group. For this compound, this process would occur for each of the three nitro groups, leading to numerous possible isomers of di-nitro-amino-, nitro-di-amino-, and triamino-fluoranthene.

Sorption and Desorption Dynamics in Environmental Compartments

The movement and bioavailability of this compound in the environment are largely controlled by its sorption and desorption behavior in soil and sediment. As a large, hydrophobic molecule, it is expected to bind strongly to the solid phase, particularly to soil organic matter. mdpi.com

The strength of this binding is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value for this compound is not available, values for other high molecular weight PAHs and nitro-PAHs are typically high, suggesting strong sorption. mdpi.comnih.gov This strong association with soil and sediment particles means that only a very small fraction of the total contaminant mass exists dissolved in the water phase. mdpi.com The presence of polar nitro groups may slightly increase its aqueous solubility compared to its parent PAH, fluoranthene, but hydrophobic interactions with organic carbon remain the dominant partitioning mechanism. policia.gov.co

Desorption, the process by which the compound is released from the solid phase back into the water, is often slow and incomplete. This can lead to the long-term sequestration of this compound in soil and sediment, where it becomes part of the "bound residue" and is less available for degradation or uptake by organisms.

Table 2: Relationship between Soil Organic Carbon Partition Coefficient (Koc) and Soil Mobility

Koc Value (mL/g)Mobility ClassExpected Classification for this compound
0 - 50Very High
50 - 150High
150 - 500Medium
500 - 2,000Low
2,000 - 5,000Slightly Mobile
> 5,000Immobile

Based on McCall's classification scheme. chemsafetypro.com The checkmarks indicate the likely mobility classes for this compound based on its chemical properties as a high molecular weight nitro-PAH.

Bioavailability and Environmental Mobility Considerations

The bioavailability and environmental mobility of this compound are inherently low due to its strong tendency to sorb to environmental solids.

Bioavailability: Strong sorption to soil and sediment organic matter significantly reduces the concentration of this compound in the pore water. mdpi.com Since uptake by most microorganisms and plants occurs from the aqueous phase, this low concentration in solution drastically limits its bioavailability for biodegradation and its potential to enter the food chain.

Environmental Mobility: The high Koc value predicted for this compound indicates that it is likely to be classified as having low to no mobility in soil. chemsafetypro.com This means it is unlikely to leach through the soil profile to contaminate groundwater. Instead, its transport in the environment will be primarily associated with the physical movement of the particles to which it is bound, such as through soil erosion by wind or water, or the transport of suspended sediments in surface water bodies. aaqr.org The continuous release of such persistent compounds can lead to their widespread and long-lasting contamination of environmental compartments like soil and sediment. aaqr.orgunep.org

Table 3: Summary of Inferred Environmental Fate Properties for this compound

PropertyExpected CharacteristicConsequence for Environmental Fate
Water SolubilityLowLow concentration in aqueous phase.
Hydrolytic StabilityHighPersistent; hydrolysis is not a major degradation pathway.
Reductive DegradationFavorable under anaerobic conditionsPrimary transformation pathway in sediments and anoxic soils.
Sorption (Koc)HighStrongly binds to soil/sediment organic matter.
MobilityLow / ImmobileLow potential for leaching to groundwater; transport via erosion.
BioavailabilityLowLimited uptake by organisms due to strong sorption.

Advanced Analytical Methodologies for the Detection and Characterization of 2,3,5 Trinitrofluoranthene

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,3,5-trinitrofluoranthene from other PAHs and nitro-PAHs. The choice between gas and liquid chromatography is dictated by the sample matrix, required sensitivity, and the thermal stability of the analyte.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like nitro-PAHs. purdue.educdc.gov For compounds such as this compound, GC is often coupled with highly sensitive detectors.

Key GC methodologies include:

Detectors: The electron capture detector (ECD) is highly sensitive to electrophilic compounds, making it well-suited for detecting nitroaromatics. cdc.govnih.gov Nitrogen-phosphorus detectors (NPD) also offer high selectivity for nitrogen-containing compounds. epa.govdtic.mil When coupled with mass spectrometry (GC/MS), it provides both high sensitivity and definitive identification. purdue.educdc.gov

Columns: Wide-bore capillary columns are frequently used for the analysis of nitroaromatics. epa.gov Stationary phases like DB-5, which has a (5%-phenyl)-methylpolysiloxane composition, are common for separating a wide range of semi-volatile organic compounds, including nitro-PAHs.

Sample Preparation: Prior to GC analysis, a solvent exchange step to a non-polar solvent like hexane (B92381) is often necessary. epa.gov This ensures compatibility with the GC system and improves chromatographic performance.

Table 1: Typical Gas Chromatography (GC) Parameters for Nitro-PAH Analysis

Parameter Specification Purpose
Column DB-5 (30 m x 0.32 mm ID, 0.25 µm film) Provides good separation for a broad range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen Mobile phase for carrying analytes through the column.
Injector Split/Splitless Allows for analysis of both high and low concentration samples.
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS) ECD for high sensitivity to nitro groups; MS for definitive identification.

| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

High-performance liquid chromatography (HPLC) is a primary method for analyzing nitro-PAHs, as it avoids the high temperatures of GC that can potentially degrade thermally labile compounds. nih.govbasicmedicalkey.com

Common HPLC approaches involve:

Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used. diva-portal.org It separates compounds based on their hydrophobicity.

Columns: C18 (octadecylsilane) columns are widely used for the separation of PAHs and their derivatives. diva-portal.orgresearchgate.net

Mobile Phase: Gradient elution using mixtures of water with organic solvents like acetonitrile (B52724) and/or methanol (B129727) is typically employed to achieve effective separation of complex mixtures. diva-portal.orgphenomenex.com

Detection: UV-visible detectors are standard for detecting PAHs and nitro-PAHs due to their strong chromophores. nih.govbasicmedicalkey.com For enhanced sensitivity and selectivity, fluorescence detectors can be used, although derivatization may be required for some compounds. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Specification Rationale
Column C18 (e.g., 25 cm x 4.6 mm ID, 5 µm particle size) Standard for reversed-phase separation of hydrophobic compounds like nitro-PAHs.
Mobile Phase Gradient of Acetonitrile and Water Allows for the elution of a wide range of compounds with varying polarities.
Flow Rate 1.0 mL/min A typical analytical flow rate providing good separation efficiency and run time.
Detector UV-Vis Detector (e.g., at 254 nm) Nitro-PAHs exhibit strong absorbance in the UV region, enabling sensitive detection.

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC systems. |

The structural similarity among nitro-PAH isomers presents a significant separation challenge. Advanced column chemistries have been developed to provide enhanced selectivity.

Polymerically Bonded C18 Phases: These stationary phases are designed to provide excellent resolution for priority PAHs and can be effective for their nitrated derivatives. phenomenex.com

Core-Shell Technology: Columns with core-shell particles (e.g., Kinetex, HALO) offer higher efficiency and faster separations at lower backpressures compared to traditional fully porous particles. phenomenex.comhalocolumns.com This technology allows for improved resolution of complex mixtures. halocolumns.com

Phenyl Stationary Phases: Phenyl columns can offer alternative selectivity to C18 phases for aromatic compounds through π-π interactions. A normal-phase method using a phenyl column with hexane as the mobile phase has been shown to effectively fractionate nitro-PAHs from non-polar PAHs. rsc.org

Diol Columns: Diol-functionalized columns have demonstrated high sensitivity and robust separation for nitroaromatic compounds. The hydroxyl groups on the stationary phase can participate in charge-transfer complexes with the electron-accepting nitroaromatic compounds, providing a unique separation mechanism. nih.gov

Mixed-Mode Columns: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and allow for fine-tuning of selectivity by adjusting mobile phase parameters like pH and buffer concentration, which can be advantageous for separating complex isomer groups. sielc.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of this compound. The choice of ionization technique is crucial for obtaining informative mass spectra.

Electron impact (EI) is a hard ionization technique that produces complex fragmentation patterns, which serve as a "fingerprint" for compound identification. arxiv.orguvic.ca Studies on trinitrofluoranthenes have revealed characteristic fragmentation pathways. nih.gov

The molecular ion is typically observed, and the fragmentation is dominated by sequential losses of nitro- and nitro-related groups:

Loss of NO₂: A primary fragmentation pathway is the loss of a nitro group (NO₂, 46 amu).

Loss of NO: Subsequent loss of nitric oxide (NO, 30 amu) is common.

Loss of CO: The elimination of carbon monoxide (CO, 28 amu) from fragment ions is also observed. nih.gov

These fragmentation patterns are crucial for distinguishing trinitrofluoranthene isomers from other nitro-PAHs.

Table 3: Common EI-MS Fragmentation Pathways for Trinitrofluoranthenes nih.gov

Fragmentation Process Neutral Loss (amu) Description
[M]⁺ → [M - NO₂]⁺ 46 Initial loss of a nitro group radical.
[M - NO₂]⁺ → [M - NO₂ - NO]⁺ 30 Loss of a nitric oxide radical from the fragment ion.
[M - NO₂]⁺ → [M - NO₂ - CO]⁺ 28 Loss of a carbon monoxide molecule.

| [M]⁺ → [M - OH]⁺ | 17 | Loss of a hydroxyl radical, often via rearrangement ("ortho effect"). |

Negative ion chemical ionization (NICI) is a soft ionization technique that offers exceptional sensitivity for compounds with high electron affinity, such as this compound. nih.gov The presence of three strongly electron-withdrawing nitro groups makes this compound an ideal candidate for NICI analysis.

NICI typically produces a simple mass spectrum dominated by the molecular anion ([M]⁻) or a simple fragment, which is advantageous for quantitative analysis using selected ion monitoring (SIM). scispace.com The high efficiency of negative ion formation for polynitrated compounds leads to detection limits significantly lower than those achievable with EI-MS. nih.govdtic.mil The primary ions observed are often the molecular ion itself or ions resulting from the loss of a nitro group. nih.govrsc.org This technique is particularly valuable for detecting trace levels of this compound in complex environmental samples.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the differentiation of this compound from its isomers. Isomers are molecules that share the same empirical formula but differ in their structural arrangement. Consequently, they often exhibit nearly identical chromatographic behavior, making their individual identification challenging with conventional mass spectrometry.

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. While HRMS alone may not distinguish between isomers, its coupling with fragmentation techniques (MS/MS) is key. In MS/MS, precursor ions of a specific mass-to-charge ratio (m/z) are selected and fragmented. The resulting product ion spectrum is unique to the structure of the precursor ion and serves as a molecular fingerprint. Differences in the fragmentation patterns of trinitrofluoranthene isomers, even subtle ones, can be resolved by HRMS, enabling their unambiguous identification. For instance, the position of the nitro groups on the fluoranthene (B47539) backbone influences the fragmentation pathways, leading to distinct product ions or variations in their relative abundances.

Recent studies have highlighted that even with HRMS, false-positive findings can occur, emphasizing the need for careful data analysis and confirmation with reference standards. researchgate.net The analysis of mass spectrometry adducts and isotope ratios can further aid in confirming the elemental formula of the compound. researchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for Isomer Differentiation

TechniquePrincipleAdvantages for Isomer DifferentiationLimitations
Low-Resolution MS Measures mass-to-charge ratio to the nearest integer.LimitedCannot distinguish between isomers with the same nominal mass.
High-Resolution MS (HRMS) Provides highly accurate mass measurements, enabling determination of elemental composition.Can distinguish isomers based on subtle mass differences and unique fragmentation patterns when coupled with MS/MS.May still require chromatographic separation for complex mixtures.
Tandem MS (MS/MS) Involves fragmentation of selected precursor ions to generate characteristic product ion spectra.Highly effective for isomer differentiation by providing structural information.Requires optimization of collision energy and other parameters.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of this compound, aiding in its detection and structural confirmation.

UV-Vis spectrophotometry is a widely used technique for the detection of nitro-PAHs. pharmascholars.com These compounds typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum due to the presence of the aromatic rings and nitro functional groups. The absorption spectrum of a nitro-PAH is influenced by the number and position of the nitro groups, as well as the underlying aromatic structure.

While UV-Vis spectrophotometry is a sensitive and cost-effective detection method, it has limitations in distinguishing between different PAHs or their nitrated derivatives in complex mixtures, as their spectra can overlap. researchgate.netaidic.it Therefore, it is often used in conjunction with a separation technique like high-performance liquid chromatography (HPLC). pharmascholars.comresearchgate.netresearchgate.net In an HPLC-UV/Vis system, the individual compounds are first separated on a chromatographic column and then detected as they pass through the spectrophotometer's flow cell.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure of this compound. nih.govresearchgate.net These techniques probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strengths of the chemical bonds connecting them. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, vibrational spectroscopy can confirm the presence of the nitro groups (NO₂) through their characteristic symmetric and asymmetric stretching vibrations. The complex pattern of peaks in the "fingerprint region" of the spectrum provides information about the arrangement of atoms in the fluoranthene backbone. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra of different trinitrofluoranthene isomers, which can then be compared with experimental spectra to aid in structural assignment. researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in environmental and biological samples is often complicated by the presence of a complex matrix. researchgate.net Effective sample preparation is therefore a critical step to isolate the target analyte from interfering substances and to preconcentrate it to a level suitable for instrumental analysis.

Commonly used extraction techniques for nitro-PAHs from solid matrices like soil and sediment include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). researchgate.net For aqueous samples, solid-phase extraction (SPE) and solid-phase microextraction (SPME) are frequently employed. chromatographyonline.com SPME is a solvent-free technique that integrates sampling, isolation, and enrichment into a single step. chromatographyonline.com

The choice of extraction method and solvent depends on the physicochemical properties of the analyte and the nature of the sample matrix. After extraction, a cleanup step is often necessary to remove co-extracted impurities that could interfere with the analysis. This can be achieved using techniques such as column chromatography or solid-phase extraction.

Table 2: Overview of Sample Preparation and Extraction Techniques

TechniquePrincipleApplicable MatricesAdvantagesDisadvantages
Soxhlet Extraction Continuous extraction of a solid sample with a heated solvent.Soil, sediment, solid wasteWell-established, efficientTime-consuming, large solvent consumption
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Soil, sediment, foodFaster than Soxhlet, lower solvent consumptionRequires specialized equipment
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.Soil, sediment, biological tissuesRapid, reduced solvent usePotential for thermal degradation of analytes
Solid-Phase Extraction (SPE) Analyte is partitioned between a solid sorbent and a liquid sample.Water, air, biological fluidsHigh recovery, good selectivity, can be automatedCan be prone to clogging with complex matrices
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample to extract analytes.Water, airSolvent-free, simple, integrates sampling and extractionFiber coatings have limited lifetime and can be fragile

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure the reliability and validity of data generated in the analysis of this compound. hanford.goveanet.asiadefra.gov.uk QA/QC procedures should encompass all stages of the analytical process, from sample collection and handling to data analysis and reporting. eanet.asiaepa.gov

Key elements of a QA/QC program include:

Method Validation: The analytical method must be validated to demonstrate its suitability for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).

Use of Certified Reference Materials (CRMs): CRMs are materials with a known concentration of the analyte of interest. They are used to assess the accuracy of the analytical method.

Analysis of Blanks: Method blanks (reagent blanks) are analyzed to check for contamination introduced during the analytical process. Field blanks are used to assess contamination during sample collection and transport.

Spiked Samples: A known amount of the analyte is added to a sample (matrix spike) to evaluate the effect of the sample matrix on the analytical method's performance.

Duplicate/Replicate Analyses: Analyzing duplicate or replicate samples provides a measure of the precision of the analytical method. epa.gov

Control Charts: Control charts are used to monitor the performance of the analytical method over time and to identify any trends or deviations from expected results.

Proficiency Testing: Participation in inter-laboratory comparison studies or proficiency testing schemes provides an independent assessment of a laboratory's analytical performance.

By implementing a comprehensive QA/QC program, laboratories can ensure that the data they produce on this compound concentrations are accurate, precise, and defensible.

Table 3: Key QA/QC Parameters and Their Purpose

QA/QC ParameterPurpose
Method Validation To demonstrate that an analytical method is suitable for its intended purpose.
Certified Reference Materials (CRMs) To assess the accuracy of the analytical method.
Method Blanks To check for contamination introduced during the analytical process.
Field Blanks To assess contamination during sample collection and transport.
Matrix Spikes To evaluate the effect of the sample matrix on the analytical method's performance.
Duplicate Analyses To measure the precision of the analytical method.
Control Charts To monitor the performance of the analytical method over time.
Proficiency Testing To provide an independent assessment of a laboratory's analytical performance.

Mechanistic Insights into the Biological Interactions of 2,3,5 Trinitrofluoranthene

Molecular Mechanisms of Mutagenicity and Genotoxicity

The mutagenic and genotoxic properties of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 2,3,5-trinitrofluoranthene are intrinsically linked to their complex intracellular metabolism. The transformation of the parent compound into reactive intermediates is a critical initiating step that leads to various forms of DNA damage and cellular disruption.

A primary mechanism of genotoxicity for compounds related to this compound is their ability to form covalent adducts with DNA after metabolic activation. carnegiescience.edu This process typically involves the reduction of a nitro group to a nitroso derivative, followed by further reduction to a reactive N-hydroxy arylamine intermediate. This intermediate can be further activated through O-esterification by cellular enzymes. The resulting electrophilic species, such as a nitrenium ion, can then attack nucleophilic sites on DNA bases, forming stable DNA adducts. cdc.gov

For many aromatic amines and nitro-PAHs, the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593) are common sites for adduct formation. nih.gov For instance, studies on the related compounds 2-nitrofluorene (B1194847) and its metabolite N-acetyl-2-aminofluorene have shown the formation of specific adducts, predominantly N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govsemanticscholar.org It is proposed that this compound undergoes similar metabolic activation, leading to the formation of bulky adducts that distort the DNA helix.

The presence of these adducts can lead to mutations during DNA replication if they are not removed by cellular DNA repair mechanisms. nih.gov The primary pathway for removing smaller, non-bulky lesions caused by alkylation or oxidation is Base Excision Repair (BER). cdc.gov In this process, a specific DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes to restore the correct DNA sequence. cdc.gov

Table 1: Proposed DNA Adduct Formation and Repair for this compound

Step Process Description Key Molecules/Enzymes
1. Activation Metabolic Reduction & Esterification The parent compound is metabolized to a reactive electrophilic intermediate (e.g., nitrenium ion). Nitroreductases, Cytochrome P-450, O-acetyltransferases
2. Adduction Covalent Bonding to DNA The electrophilic intermediate reacts with nucleophilic sites on DNA bases, primarily guanine. DNA, N-hydroxy arylamine
3. Consequence DNA Damage Formation of bulky DNA adducts disrupts the normal structure and function of DNA. dG-C8 adducts (proposed)

| 4. Repair | Base Excision Repair (BER) | Cellular machinery identifies and removes the damaged base to prevent mutations. | DNA glycosylases, AP endonucleases, DNA polymerase |

The metabolism of nitroaromatic compounds is strongly associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.gov The metabolic pathway that activates this compound for DNA adduction also facilitates redox cycling. The nitroaromatic compound can be reduced by one electron to form a nitro anion radical. In the presence of molecular oxygen, this radical can transfer an electron back to O2, regenerating the parent nitro-compound and producing a superoxide (B77818) anion (O2•−). nih.govsemanticscholar.org

This futile redox cycle can be repeated numerous times, leading to the excessive production of superoxide. Superoxide anions can be converted to other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). semanticscholar.org This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov The resulting oxidative damage can affect a wide range of cellular macromolecules, including lipids, proteins, and DNA itself, leading to lesions such as 8-oxo-7,8-dihydroguanine (8-oxo-dG), a common marker of oxidative DNA damage. mdpi.com Mitochondria are a primary site of this ROS generation, as electrons from the electron transport chain can be diverted to reduce the nitroaromatic compounds. semanticscholar.orgnih.gov

The genotoxicity of this compound is further manifested through its interference with fundamental cellular processes like DNA replication and transcription. The formation of bulky DNA adducts, as described in section 6.1.1, presents a significant physical impediment to the progression of DNA and RNA polymerases. nih.gov

During DNA replication, a bulky adduct on the template strand can cause the replication machinery to stall or collapse. Similarly, during transcription, an adduct can block the movement of RNA polymerase, preventing the synthesis of messenger RNA from a particular gene. nih.gov This transcriptional arrest can lead to reduced protein expression and cellular dysfunction. If the cell attempts to bypass these lesions during replication, it can lead to the incorporation of incorrect nucleotides, resulting in point mutations or frameshift mutations. The stalling of replication forks can also trigger more severe consequences, including the formation of DNA double-strand breaks. nih.gov

Clastogens are agents that induce structural damage to chromosomes, leading to chromosomal aberrations. imrpress.com The mechanisms through which this compound is proposed to exert clastogenic effects are a direct consequence of the molecular damage described previously. Both DNA adducts and oxidative stress can lead to the formation of DNA strand breaks. nih.gov

Single-strand breaks are common and are typically repaired efficiently. However, if two single-strand breaks occur in close proximity on opposite strands, or if a replication fork encounters an unrepaired single-strand break, a more severe DNA double-strand break can occur. These double-strand breaks are particularly hazardous to the cell. Misrepair or failure to repair these breaks before the cell enters mitosis can result in observable chromosomal aberrations, such as:

Deletions: Loss of a chromosome segment.

Translocations: Exchange of segments between non-homologous chromosomes. nih.gov

Acentric fragments: Chromosome fragments lacking a centromere.

Dicentric chromosomes: Chromosomes with two centromeres. researchgate.net

The appearance of these aberrations during metaphase analysis is a hallmark of clastogenic activity. nih.gov Therefore, the clastogenicity of this compound is considered a result of its ability to generate DNA strand breaks, either directly through ROS-mediated damage or indirectly as a consequence of stalled replication forks at sites of DNA adducts. imrpress.comnih.gov

Table 2: Clastogenic Mechanisms of this compound

Inducing Agent Primary DNA Lesion Consequence Chromosomal Aberration Type
Reactive Metabolites Bulky DNA Adducts Stalling of replication forks, leading to DNA breaks. Deletions, Exchanges, Translocations

Cellular Response Pathways to this compound Exposure

When a cell is exposed to a potent genotoxic agent like this compound, it activates a complex network of signaling pathways designed to manage the cellular damage. If the damage is too severe to be repaired, these pathways can culminate in programmed cell death to eliminate the compromised cell.

Exposure to this compound can trigger cell death through both apoptosis (programmed cell death) and necrosis (unregulated cell death), or a regulated form of necrosis known as necroptosis. Research on the closely related compound 3-nitrofluoranthene (B1196665) has shown that it induces both apoptosis and regulated necrosis. nih.gov

Apoptosis: The extensive DNA damage and high levels of oxidative stress generated by this compound are potent triggers for the intrinsic (or mitochondrial) pathway of apoptosis. nih.gov

Initiation: High ROS levels and DNA damage activate sensor proteins that converge on the mitochondria.

Mitochondrial Permeabilization: This stress leads to mitochondrial outer membrane permeabilization (MOMP), causing the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. encyclopedia.pub

Caspase Activation: In the cytoplasm, cytochrome c binds to the adaptor protein Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase, caspase-9.

Execution: Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell by cleaving key cellular proteins, resulting in the characteristic morphological features of apoptosis. encyclopedia.pub

Necrosis/Necroptosis: While apoptosis is a clean and controlled process, severe cellular damage or inhibition of apoptotic pathways can lead to necrosis. In some cases, this can be a regulated process. Studies on 3-nitrofluoranthene suggest it can induce a regulated necrosis with features of necroptosis, characterized by partial chromatin condensation and damage to the plasma membrane. nih.gov This pathway is often initiated by death receptors, such as the TNF receptor, and involves a cascade of protein kinases rather than caspases. nih.govelsevier.com The high levels of ROS generated by this compound metabolism are also a major contributor to necrotic cell death by causing catastrophic damage to membranes and cellular components. nih.gov

Cell Cycle Regulation Perturbations

Exposure to environmental pollutants like PAHs can lead to perturbations in the cell cycle, a tightly regulated process that governs cell growth and division. nih.govresearchgate.net DNA damage is a key trigger for cell cycle arrest, activating checkpoints that halt progression to allow time for repair or to initiate programmed cell death (apoptosis) if the damage is too severe. researchgate.net

Different PAHs have been shown to induce cell cycle arrest at various phases. For instance, organic extracts from particulate matter rich in PAHs can arrest human cell lines in the G0/G1 phase. nih.gov Other specific PAHs can induce arrest in the S phase or at the G2/M checkpoint. nih.gov Chronic exposure to PAHs can perturb the DNA damage response, leading to S phase arrest and inhibition of apoptosis. nih.gov This disruption of cellular homeostasis increases the susceptibility of cells to subsequent exposures, enhancing the risk of genomic mutations. nih.gov

The p53 tumor suppressor protein is a critical regulator of the cell cycle, often called the "guardian of the genome." In response to DNA damage, p53 can transcriptionally activate genes like p21, a cyclin-dependent kinase (CDK) inhibitor, which leads to cell cycle arrest. bmbreports.org It can also induce the downregulation of proteins like cyclin B1, which is necessary for the G2/M transition, thereby halting the cell cycle at this phase. bmbreports.org Given that nitro-PAHs are potent DNA-damaging agents, it is highly probable that this compound exposure would trigger these p53-dependent pathways, leading to cell cycle arrest at the G1/S and/or G2/M checkpoints. bmbreports.orgnih.gov

Induction of Biotransformation Enzymes (e.g., Cytochrome P450)

The body's primary defense against foreign chemical compounds (xenobiotics) involves a group of enzymes that metabolize and facilitate their excretion. Cytochrome P450 (CYP) enzymes are a major family of these biotransformation enzymes, playing a crucial role in the metabolism of a vast majority of drugs and pollutants. criver.com

PAHs and nitro-PAHs are known inducers of CYP enzymes, particularly isoforms in the CYP1 family (e.g., CYP1A1, CYP1B1). nih.govnih.gov The most common mechanism for this induction is receptor-mediated transcriptional gene activation. criver.com Compounds like PAHs can bind to and activate nuclear receptors such as the aryl hydrocarbon receptor (AhR). nih.govnih.gov This activated receptor complex then moves to the nucleus, where it initiates the transcription of CYP genes.

This induction can have a dual effect. On one hand, it is a detoxification mechanism, as CYP enzymes can convert PAHs into more water-soluble metabolites that are easier to excrete. On the other hand, this metabolic activation can be a "double-edged sword." nih.gov The intermediate metabolites produced during this process, such as epoxides and dihydrodiols, can be highly reactive and more carcinogenic than the parent compound. nih.gov These reactive intermediates can bind covalently to DNA, forming DNA adducts that are a primary initiating step in chemical carcinogenesis. nih.gov Therefore, the induction of CYP enzymes by this compound would be a critical factor in determining its ultimate toxic and carcinogenic effects. criver.comnih.gov

Mechanistic Models of Carcinogenicity Initiation and Promotion

The carcinogenicity of nitro-PAHs is a multi-step process involving the initiation of genetic damage and subsequent promotion of cell proliferation, leading to tumor formation. These compounds are considered potent mutagens and are often more carcinogenic than their parent PAHs. aaqr.org

Genetic Alterations and Oncogene Activation Mechanisms

The primary mechanism for the initiation of cancer by nitro-PAHs is their ability to cause genetic alterations. Following metabolic activation, these compounds form reactive species that can bind to DNA, creating bulky chemical adducts. nih.gov If these DNA adducts are not repaired by the cell's DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations. nih.gov

These mutations can occur in critical genes that control cell growth and division, such as proto-oncogenes and tumor suppressor genes. nih.gov A point mutation in a proto-oncogene, such as a member of the ras gene family, can lead to its activation into an oncogene. nih.gov This activated oncogene can then produce a protein that continuously signals for cell growth, even in the absence of normal growth signals. Similarly, mutations that inactivate tumor suppressor genes, like p53, remove the natural brakes on cell proliferation and the safeguards against damaged cells surviving. nih.gov The accumulation of such genetic damage is a driving force in the transformation of a normal cell into a malignant one. nih.govnih.gov Nitro-PAHs are considered major contributors to the genotoxicity of environmental mixtures like diesel exhaust, which has been linked to somatic mutations in tumors. nih.gov

Epigenetic Modifications Induced by Nitro-PAHs

In addition to direct genetic mutations, carcinogens can also act through epigenetic mechanisms. Epigenetics refers to modifications that alter gene expression without changing the underlying DNA sequence. nih.gov One of the most studied epigenetic mechanisms is DNA methylation. nih.gov

In Vitro and In Silico Approaches to Elucidate Biological Mechanisms

Ames Test and Salmonella Typhimurium Strain TA98 for Nitroaromatic Mutagenicity

The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. agc-chemicals.combulldog-bio.com The test utilizes several strains of Salmonella typhimurium that have been engineered with mutations in the histidine operon, rendering them unable to synthesize the amino acid histidine and thus unable to grow on a histidine-deficient medium. xenometrix.ch

A test chemical is considered mutagenic if it can cause a reverse mutation (reversion) in these bacteria, restoring the gene's function and allowing the bacteria to grow and form colonies on a histidine-free plate. xenometrix.ch The test is often performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate containing CYP enzymes, to detect mutagens that require metabolic activation to become genotoxic. re-place.be

For testing nitroaromatic compounds, the Salmonella typhimurium strain TA98 is particularly important. This strain is designed to detect frameshift mutagens—agents that cause insertions or deletions of nucleotides in the DNA sequence. re-place.be Many nitro-PAHs are potent frameshift mutagens. nih.gov Studies on various nitrofluoranthene isomers have demonstrated their mutagenic potency in strain TA98. nih.gov The mutagenic activity often depends on the position of the nitro group on the fluoranthene (B47539) molecule. nih.gov This assay is a critical in vitro tool for identifying the potential genotoxicity of compounds like this compound.

Data Tables

Table 1: Mutagenicity of Nitrofluoranthene Isomers in Salmonella typhimurium TA98 This table presents data for related nitrofluoranthene compounds to illustrate the typical results obtained from an Ames test, as specific data for this compound is not available.

CompoundMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
3-NitrofluorantheneNot specifiedHigh nih.gov
2-Nitrofluoranthene (B81861)Not specifiedLower than 3-NF nih.gov
1,3-DinitrofluorantheneNot specifiedHigh nih.gov
1,2-DinitrofluorantheneNot specifiedLower than 1,3-DNF nih.gov

Table 2: Overview of the Ames Test Procedure

StepDescriptionPurpose
1. PreparationCultures of Salmonella typhimurium strains (e.g., TA98) are grown overnight.To obtain a sufficient number of viable bacteria for the assay.
2. ExposureThe test compound is mixed with the bacterial culture, both with and without S9 mix.To expose the bacteria to the potential mutagen and its metabolites.
3. PlatingThe mixture is poured onto agar (B569324) plates lacking histidine.To select for bacteria that have undergone a reverse mutation.
4. IncubationPlates are incubated at 37°C for 48-72 hours.To allow revertant bacteria to grow and form visible colonies.
5. CountingThe number of revertant colonies on each plate is counted.To quantify the mutagenic effect of the compound.
6. AnalysisThe count is compared to a negative (solvent) control. A significant, dose-dependent increase indicates mutagenicity.To determine if the test compound is mutagenic.

Mammalian Cell Genotoxicity Assays

There is no available data from mammalian cell genotoxicity assays specifically for this compound. Standard assays to evaluate the genotoxic potential of chemical compounds in mammalian cells typically include the micronucleus test, the sister chromatid exchange (SCE) assay, and gene mutation assays, often using cell lines such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (V79) cells. However, a diligent search for studies applying these methods to this compound yielded no specific results or data tables detailing its effects on chromosomal damage or gene mutations in these systems.

Computational Toxicology and Molecular Docking Studies

There are no published computational toxicology or molecular docking studies specifically focused on this compound. Such in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, are instrumental in predicting the toxic potential of compounds and elucidating their interaction mechanisms with biological macromolecules like DNA or proteins. Despite the utility of these approaches for other nitroaromatic hydrocarbons, a search of relevant databases and literature revealed no studies that have applied these computational methods to assess the toxicological profile or specific molecular interactions of this compound.

Emerging Research Frontiers and Interdisciplinary Perspectives on 2,3,5 Trinitrofluoranthene

Advanced Omics Technologies in Mechanistic Toxicological Research (Genomics, Proteomics)

Modern toxicological research is increasingly employing "omics" technologies to unravel the intricate mechanisms of toxicity of compounds like 2,3,5-Trinitrofluoranthene at a molecular level. nih.gov These high-throughput techniques, including genomics and proteomics, allow for a holistic view of the biological responses to chemical exposure.

Genomics focuses on the structure, function, and evolution of an organism's complete set of DNA. In the context of this compound toxicology, genomic tools can identify specific genes and genetic pathways that are altered upon exposure. This can reveal the molecular initiating events of toxicity and help in identifying sensitive biomarkers of exposure and effect.

Proteomics , the large-scale study of proteins, provides a snapshot of the proteins present in a cell or tissue at a specific time. nih.gov Exposure to this compound can lead to changes in protein expression and post-translational modifications, which can be detected using advanced mass spectrometry-based proteomic techniques. nih.gov These changes can provide insights into the cellular processes disrupted by the compound, such as DNA repair, oxidative stress responses, and metabolic pathways.

The integration of genomics and proteomics, known as proteogenomics , offers a powerful approach to understand the flow of information from the genome to the proteome and how it is perturbed by toxic substances. nih.gov

Table 1: Application of Omics Technologies in the Toxicological Study of this compound

Omics Technology Application Potential Findings for this compound
Genomics DNA sequencing, gene expression profiling (transcriptomics) Identification of genes involved in metabolic activation, DNA adduct formation, and cellular stress responses.
Proteomics Protein expression profiling, post-translational modification analysis Identification of protein biomarkers of exposure and effect, understanding of disrupted cellular pathways.

| Proteogenomics | Integrated analysis of genomic and proteomic data | Linking genetic variations to protein-level responses to this compound exposure. |

Integration of Environmental Monitoring and Mechanistic Biological Studies

A critical aspect of understanding the environmental risk of this compound is the integration of data from environmental monitoring with mechanistic biological studies. This approach connects the presence and concentration of the compound in various environmental matrices (air, water, soil) with its potential to cause harm to living organisms.

Environmental monitoring provides crucial data on the sources, transport, and fate of this compound in the environment. This information is essential for assessing human and ecological exposure levels.

Mechanistic biological studies, often employing the omics technologies discussed above, elucidate the specific ways in which this compound interacts with biological systems to cause toxicity. By linking the concentrations found in the environment to those that elicit a biological response in laboratory studies, a more accurate risk assessment can be performed. This integrated approach allows for the development of more relevant environmental quality standards and more effective risk management strategies.

Green Chemistry Principles in the Design of Less Harmful Nitrated Compounds

The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edutradebe.com Applying these principles to the synthesis of nitrated compounds could lead to the development of safer alternatives to potentially harmful substances like this compound.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable chemical design. These principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, and designing chemicals that degrade after use. tradebe.comacs.org

In the context of nitrated compounds, green chemistry approaches could involve:

Using less hazardous nitrating agents: Exploring alternatives to traditional nitrating agents that are often highly corrosive and produce significant waste.

Employing catalytic methods: Using catalysts can improve the selectivity of nitration reactions, reducing the formation of unwanted and potentially more toxic byproducts. tradebe.com

Designing for degradation: Incorporating chemical features into the molecular structure that promote environmental degradation, preventing long-term persistence. tradebe.com

The goal is to create nitrated compounds that retain their desired functionality while minimizing their intrinsic toxicity and environmental impact. This proactive approach to chemical design is essential for preventing future environmental contamination issues.

Computational Chemistry and Machine Learning in Predicting Environmental Fate and Biological Activity

Computational chemistry and machine learning are becoming indispensable tools for predicting the environmental fate and biological activity of chemical compounds, including this compound. nih.govnih.govnih.gov These in silico methods can provide valuable insights early in the chemical assessment process, reducing the need for extensive and costly experimental testing.

Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), can be used to simulate the behavior of molecules at the atomic level. nih.gov These simulations can predict a compound's physical and chemical properties, its potential to interact with biological molecules, and its likely degradation pathways in the environment. nih.gov

Machine learning algorithms can be trained on existing datasets of chemical properties and biological activities to develop predictive models. nih.govmsu.eduresearchgate.net These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be used to predict the properties of new or untested compounds based solely on their chemical structure. nih.gov

Table 2: Computational and Machine Learning Approaches for this compound Assessment

Approach Method Application to this compound
Computational Chemistry Density Functional Theory (DFT), Molecular Dynamics (MD) Predicting reactivity, metabolic activation pathways, and interactions with DNA and proteins.
Machine Learning Quantitative Structure-Activity Relationship (QSAR) Predicting toxicity, mutagenicity, carcinogenicity, and environmental persistence.

| Integrated Platforms | Web-based tools combining multiple predictive models | Providing a comprehensive risk prognosis based on chemical structure. nih.gov |

These computational approaches are instrumental in prioritizing chemicals for further testing and in guiding the design of safer alternatives.

Environmental Remediation Methodologies based on Mechanistic Understanding

A thorough understanding of the chemical properties and toxic mechanisms of this compound is fundamental to developing effective environmental remediation strategies.

Bioremediation utilizes living organisms, primarily microorganisms, to degrade or transform hazardous substances into less toxic forms. researchgate.netnih.gov For a persistent compound like this compound, bioremediation offers a potentially cost-effective and environmentally friendly cleanup solution. researchgate.net

Understanding the bioremediation mechanisms involves identifying the specific enzymes and metabolic pathways that microorganisms use to break down the compound. This knowledge is crucial for optimizing bioremediation processes and for developing new strains of microorganisms with enhanced degradation capabilities.

Microbial strain development can be achieved through various techniques, including selective enrichment from contaminated sites and genetic engineering. The goal is to develop robust microbial cultures that can efficiently degrade this compound under a range of environmental conditions.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). amazonaws.com AOPs are particularly effective for the degradation of recalcitrant organic pollutants like this compound that are resistant to conventional treatment methods. cdmf.org.br

Various AOPs can be employed, including:

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet light generates highly reactive hydroxyl radicals.

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals.

Fenton and photo-Fenton processes: These processes use a combination of hydrogen peroxide and iron salts to produce hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light.

The effectiveness of AOPs depends on factors such as the concentration of the pollutant, the pH of the water, and the presence of other substances. A mechanistic understanding of the degradation pathways is essential for optimizing the process and ensuring the complete mineralization of the compound to harmless products like carbon dioxide and water.

Table 3: Comparison of Advanced Oxidation Processes for Potential Degradation of this compound

AOP Method Principle Advantages Potential Considerations
UV/H₂O₂ UV photolysis of hydrogen peroxide to generate hydroxyl radicals. amazonaws.com Effective for a wide range of organic compounds. Requires UV lamps and addition of hydrogen peroxide.
Ozonation Direct oxidation by ozone or through hydroxyl radical formation. amazonaws.com Strong oxidizing power. Can produce undesirable byproducts like bromate (B103136) in the presence of bromide.
Fenton Process Reaction of hydrogen peroxide with ferrous iron to produce hydroxyl radicals. Can be cost-effective. Requires acidic pH and produces iron sludge.

| Photo-Fenton Process | Fenton reaction enhanced by UV light. | Higher degradation rates than the conventional Fenton process. | Combines the requirements of both UV and Fenton processes. |

Phytoremediation Potential

The exploration of phytoremediation as a sustainable and cost-effective strategy for environmental cleanup has led to investigations into its applicability for a wide range of organic pollutants. While direct research on the phytoremediation of this compound is not extensively documented, the potential for plants to remediate this nitrated polycyclic aromatic hydrocarbon (nitro-PAH) can be inferred from studies on similar compounds, such as other PAHs and nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT). The mechanisms of phytoremediation are multifaceted, involving the uptake, translocation, and transformation of contaminants by plants, often in conjunction with associated rhizosphere microorganisms.

The success of phytoremediation is contingent on a plant's ability to tolerate and metabolize the target contaminant. For nitroaromatic compounds, studies have shown that various plant species can absorb these chemicals from the soil through their root systems. The uptake is influenced by the physicochemical properties of the compound, such as its hydrophobicity, as well as soil characteristics and plant-specific physiological traits. Once absorbed, the compound may be translocated to other parts of the plant, such as the stems and leaves, or metabolized within the root tissues.

The metabolic processes within the plant are crucial for the detoxification of the contaminant. For compounds like TNT, plants have been observed to reduce the nitro groups to amino groups, a critical step in the degradation pathway. This reduction is often followed by conjugation with endogenous molecules like glucose or amino acids, which sequesters the contaminant within the plant's biomass and reduces its toxicity. It is plausible that this compound could undergo similar metabolic transformations within plant tissues.

Furthermore, the rhizosphere—the soil region immediately surrounding the plant roots—plays a pivotal role in the phytoremediation process. Plant roots release exudates that can stimulate the growth and activity of soil microorganisms capable of degrading organic pollutants. This enhanced microbial degradation in the rhizosphere is a key component of phytoremediation for many organic contaminants. For PAHs, the synergistic action of plants and their associated microbial communities has been shown to be more effective than either process alone. It is likely that the degradation of this compound in soil would also be enhanced in the presence of a healthy plant root system.

While specific plant species have not been identified for the remediation of this compound, research on other nitro-PAHs and PAHs provides a starting point for selecting candidate plants. Species that have demonstrated tolerance to and/or degradation of these related compounds would be logical choices for future investigations.

Below is a table summarizing plant species that have shown potential for the phytoremediation of PAHs and nitroaromatic compounds, which could be considered for future research on this compound.

Plant SpeciesCommon NameCompound(s) RemediatedKey Findings
Festuca arundinaceaTall FescuePAHsEnhanced dissipation of several PAHs in soil compared to unvegetated controls.
Panicum virgatumSwitchgrassPAHsSignificant reduction in PAH concentrations in contaminated soil.
Medicago sativaAlfalfaPAHs, NitroaromaticsShown to promote the degradation of various organic contaminants in the rhizosphere.
Populus spp.PoplarNitroaromatics (e.g., TNT)Capable of taking up and metabolizing TNT.
Salix spp.WillowPAHs, NitroaromaticsUsed in phytoremediation studies for a range of organic pollutants.

It is important to note that the effectiveness of phytoremediation can be influenced by various environmental factors, including soil type, pH, nutrient availability, and the concentration of the contaminant. Therefore, further research is necessary to determine the specific plant species and conditions that would be most effective for the phytoremediation of this compound.

Q & A

Q. What are the established methods for synthesizing 2,3,5-Trinitrofluoranthene, and what critical parameters influence yield?

Answer: Synthesis typically involves nitration of fluoranthene derivatives under controlled conditions. Key parameters include:

  • Nitrating agents : Use of mixed acids (e.g., HNO₃/H₂SO₄) or acetyl nitrate for regioselective nitration .
  • Temperature : Reactions often proceed at 0–5°C to minimize side reactions like oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, as seen in analogous phosphazene syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates isomers, with yields averaging 40–60% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves nitro group positioning and crystal packing (see SI in phosphazene studies for methodology) .
  • HPLC : Quantifies purity using C18 columns with UV detection (λ = 254 nm), validated against standards .
  • Thermal analysis : DSC/TGA identifies decomposition points (e.g., mp >200°C for nitroaromatics) .

Q. What mutagenicity assays are appropriate for assessing this compound's bioactivity?

Answer:

  • Ames test (TA98 strain) : Evaluates frameshift mutations without metabolic activation, as validated for dinitrofluoranthenes .
  • Dose-response curves : Use 0.1–100 µg/plate in DMSO, with nitroreductase-deficient strains to confirm nitro-group dependency .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in the nitration of fluoranthene derivatives?

Answer: Regioselectivity depends on:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., fluorine) deactivate specific positions, favoring nitration at meta/para sites .
  • Solvent polarity : Higher polarity stabilizes nitronium ion intermediates, improving selectivity (e.g., acetonitrile vs. dichloromethane) .
  • Catalysts : Lewis acids like BF₃ enhance nitronium ion formation, critical for trinitration .

Q. What computational approaches predict the electronic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model nitro group electron-withdrawing effects .
  • Frontier molecular orbital analysis : Predicts reactivity sites (e.g., LUMO localization on nitro groups) .

Q. How can researchers resolve contradictions in reported thermal stability data for nitrofluoranthenes?

Answer:

  • Controlled atmosphere TGA : Compare decomposition under N₂ vs. O₂ to differentiate oxidative vs. pyrolytic pathways .
  • Isothermal stability tests : Conduct at 150°C for 24 hours to assess practical handling limits .

Q. What spectroscopic techniques differentiate structural isomers of nitrofluoranthenes?

Answer:

  • ¹⁹F NMR : Chemical shifts vary by nitro group position (e.g., δ = -110 to -130 ppm for meta vs. para fluorine) .
  • IR spectroscopy : Nitro symmetric/asymmetric stretches (1350–1550 cm⁻¹) shift with conjugation effects .

Q. How do substituent patterns influence mutagenic potency in nitrofluoranthene derivatives?

Answer:

  • Comparative assays : Test this compound against 3,9-dinitrofluoranthene (TA98 strain) to quantify nitro group contribution .
  • QSAR modeling : Correlate nitro group count/position with mutagenic index (revertants/µmol) .

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